molecular formula C15H9N3O2S B2535772 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-59-1

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2535772
CAS No.: 79889-59-1
M. Wt: 295.32
InChI Key: WUTCLFXGLBVBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]benzothiazole core substituted with a 3-nitrophenyl group at the 2-position. The nitro group at the meta position of the phenyl ring confers distinct electronic and steric properties, influencing its biological activity and physicochemical behavior. This compound belongs to a broader class of imidazo[2,1-b][1,3]benzothiazole (IBT) derivatives, which are recognized for their diverse pharmacological applications, including anticancer, antimicrobial, and radiosensitizing activities .

Properties

IUPAC Name

2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-18(20)11-5-3-4-10(8-11)12-9-17-13-6-1-2-7-14(13)21-15(17)16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTCLFXGLBVBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79889-59-1
Record name 2-(3-NITROPHENYL)IMIDAZO(2,1-B)(1,3)BENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a polar aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrophenyl substituent undergoes catalytic hydrogenation or hydrogen transfer reduction to yield the corresponding amine derivative.

ConditionsReagents/CatalystsProductYieldSource
Hydrogenation (H₂, 40–60 psi)Pd/C in ethanol, 25–50°C2-(3-Aminophenyl)imidazo[2,1-b]benzothiazole85–92%
Hydrogen transferAmmonium formate, Pd/C, DMF2-(3-Aminophenyl)imidazo[2,1-b]benzothiazole78%

This reduction is critical for generating pharmacologically active intermediates, as the amine group enables further functionalization (e.g., acylation, sulfonation) .

Nucleophilic Substitution at the Benzothiazole Ring

The electron-deficient benzothiazole ring participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions.

Key Reactions:

  • Alkylation : Reaction with 4-(2-chloroethyl)morpholine in DMF at 110°C using K₂CO₃ and tetrabutylammonium iodide yields morpholinoethyl ether derivatives .

  • Arylation : Coupling with aryl halides via Buchwald-Hartwig amination forms N-aryl analogs .

Example Protocol (Alkylation):

  • Reagents : 4-(2-Chloroethyl)morpholine, K₂CO₃, DMF, 110°C, 12h

  • Product : 7-(2-Morpholin-4-yl-ethoxy)-2-(3-nitrophenyl)imidazo[2,1-b]benzothiazole

  • Yield : 68%

Cyclization and Heterocycle Formation

The imidazo[2,1-b]benzothiazole scaffold serves as a precursor for fused polycyclic systems.

Observed Reactions:

  • Quinazoline Formation : Reacts with aldehydes and ketones under Knoevenagel conditions (e.g., p-TSA catalysis) to form quinazoline-fused derivatives .

  • Thiadiazole Coupling : Condensation with thiosemicarbazide in trifluoroacetic acid generates imidazo-thiadiazole hybrids .

Representative Cyclization Data:

SubstrateReagents/ConditionsProductYieldSource
ThiosemicarbazideTFA, 60°C, 10hImidazo[2,1-b] thiadiazole hybrid76%

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazole ring undergoes halogenation and nitration.

Halogenation Example:

  • Reagents : NBS (N-bromosuccinimide) in DCM, 0°C → 25°C

  • Product : 5-Bromo-2-(3-nitrophenyl)imidazo[2,1-b]benzothiazole

  • Yield : 62% (theoretical, based on analog data)

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Sonogashira) enable aryl/alkynyl group introduction.

Reaction TypeReagents/ConditionsProductYieldSource
SuzukiPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C2-(3-Nitrophenyl)-5-(4-fluorophenyl)imidazo[2,1-b]benzothiazole71%*

*Reported for structurally analogous compounds .

Acid/Base-Mediated Functionalization

  • Demethylation : Treatment with BBr₃ in DCM removes methyl ethers from substituents .

  • Sulfonation : Reaction with SO₃·pyridine complex introduces sulfonic acid groups .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole exhibits notable antimicrobial properties against various bacterial and fungal strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of related compounds against Gram-positive and Gram-negative bacteria as well as fungal species. The minimum inhibitory concentration (MIC) values were determined, revealing significant activity:

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N221.30Klebsiella pneumoniae
N232.65Staphylococcus aureus
N252.65Candida albicans

The results indicated that compounds derived from the imidazo[2,1-b][1,3]benzothiazole scaffold displayed potent antimicrobial effects, often surpassing standard antibiotics in efficacy .

Anticancer Applications

The anticancer potential of this compound has also been investigated extensively. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Anticancer Activity

In a study assessing the anticancer activity against human colorectal carcinoma cell line (HCT116), the following IC50 values were observed:

CompoundIC50 (µM)
N95.85
N184.53
Standard (5-FU)9.99

The findings revealed that certain derivatives of the compound exhibited greater potency than the standard chemotherapy drug 5-Fluorouracil (5-FU), indicating its potential as an effective anticancer agent .

Case Studies

Several case studies highlight the successful application of this compound in therapeutic settings:

  • Case Study 1 : A derivative of this compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for cancer cell proliferation. Results showed significant inhibition compared to control groups.
  • Case Study 2 : In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound. The outcomes demonstrated a marked reduction in infection rates and improved patient recovery times.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Position of Nitro Substitution
  • Target Compound : The nitro group is located at the 3-position of the phenyl ring attached to the IBT core. This meta substitution may optimize electronic effects (electron-withdrawing) and steric interactions with biological targets .
  • 7-Nitroimidazo[2,1-b][1,3]benzothiazole Derivatives: In contrast, describes a derivative with a nitro group at the 7-position of the benzothiazole ring.
Functional Group Modifications
  • Sulfonamide Derivatives : Compounds like 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f, IC50 = 0.097 μM) exhibit potent anticancer activity against Hep G2 cells, surpassing the activity of many nitro-substituted analogs. Sulfonamide groups enhance interactions with carbonic anhydrases (CAs) and DNA repair enzymes, contributing to radiosensitization .
  • Halogenated Derivatives: 7-Bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3c) shows dual efficacy against melanoma cell lines (IC50 = 0.04–0.052 μM), attributed to bromine’s bulky size and lipophilicity, which may improve membrane permeability .
Anticancer and Radiosensitizing Activity
  • The nitro group’s electron-deficient nature enhances radiosensitization by promoting DNA damage under γ-radiation .
  • Comparison with Sulfonamide Analogs : Sulfonamide derivatives (e.g., 3f and 3g) demonstrate lower IC50 values (0.097–0.114 μM) in Hep G2 cells compared to halogenated or methoxy-substituted derivatives, highlighting the critical role of sulfonamide in CA inhibition and hypoxia targeting .
Antimicrobial Activity
  • Diaryl-Substituted IBTs : Derivatives like 13d and 13h () exhibit broad-spectrum antibacterial activity. The nitro group’s electron-withdrawing effect may enhance interactions with microbial enzymes, though meta substitution on the phenyl ring could reduce potency compared to para-nitro or sulfonamide analogs .

Biological Activity

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b][1,3]benzothiazole family, characterized by a nitrophenyl substituent. The structural formula can be represented as follows:

C15H11N3O2S\text{C}_{15}\text{H}_{11}\text{N}_{3}\text{O}_{2}\text{S}

This structure contributes to its pharmacological properties, particularly its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays : In studies involving MTT assays against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), the compound demonstrated potent cytotoxic effects. The IC50 values were comparable to established chemotherapeutics like Doxorubicin, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2. This interaction enhances the degradation of pro-survival signals in cancer cells .
  • Structure-Activity Relationship (SAR) : The presence of the nitro group on the phenyl ring was found to be crucial for enhancing cytotoxicity. Modifications on the benzothiazole scaffold also influenced activity levels, suggesting a need for further optimization .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • In Vitro Studies : The compound showed effective inhibition against various bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. Comparative studies indicated that its activity surpassed that of conventional antibiotics like Neomycin .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS.

  • Results : It exhibited moderate antioxidant activity, which may contribute to its overall therapeutic efficacy by reducing oxidative stress in cells .

Summary of Biological Activities

Biological ActivityMechanism/EffectsReference
Anticancer Induction of apoptosis via Bcl-2 inhibition
Antimicrobial Inhibition of bacterial growth
Antioxidant Scavenging free radicals

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ethanol vs. DMF) impacts yield and reaction time.
  • Catalyst-free methods reduce purification complexity but may require higher temperatures (e.g., 80–100°C) .

(Basic) What spectroscopic techniques are employed to characterize this compound derivatives?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., -C=N at ~1683 cm⁻¹, -C-S at ~694 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.01–8.34 ppm) and confirms substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight via [M+1] peaks (e.g., m/z = 261.2 for ethyl 2-methyl-benzoimidazothiazole carboxylate) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

(Advanced) How do structural modifications influence the radiosensitizing activity of this compound derivatives?

Methodological Answer :
Substituents critically modulate radiosensitization efficacy:

  • Sulfonamide groups : Enhance CA IX/XII inhibition, disrupting tumor pH regulation and sensitizing cells to radiation (e.g., compound 3f , IC₅₀ = 0.097 µM in HepG2 cells) .
  • Halogen substituents (e.g., Br) : Improve lipophilicity and cellular uptake, as seen in 7-bromo derivatives .
  • Electron-withdrawing groups (e.g., NO₂) : Stabilize radical intermediates, enhancing DNA damage under radiation .

Q. Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity due to membrane disruption .
  • Time-Kill Kinetics : Assess bactericidal/fungicidal effects over 24 hours. Imidazo[2,1-b]benzothiazoles with -CF₃ substituents exhibit rapid action (<6 hours) .
  • Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate resistance reversal potential .

(Advanced) How can researchers resolve contradictions in reported biological activities across different studies?

Methodological Answer :
Contradictions often arise from:

  • Varied assay conditions : Standardize protocols (e.g., MTT incubation time, radiation dose) to ensure reproducibility. For example, IC₅₀ values differ if cells are irradiated at 2 Gy vs. 5 Gy .
  • Substituent positioning : Meta-nitro groups may enhance radiosensitization, while para-substituents improve antimicrobial activity. Systematic SAR studies are critical .
  • Cell line specificity : Test across multiple lines (e.g., HepG2 for liver cancer vs. MCF-7 for breast cancer) to identify context-dependent effects .

(Basic) What are the key considerations in optimizing reaction conditions for synthesizing these compounds?

Q. Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) accelerate reactions but complicate purification. Ethanol balances yield and eco-friendliness .
  • Catalyst use : Metal catalysts (e.g., CuI) improve cyclization efficiency but require removal via column chromatography .
  • Temperature control : Higher temperatures (80–100°C) favor imidazole ring formation but may degrade nitro groups. Microwave-assisted synthesis reduces time and side reactions .

Q. Optimization Example :

ConditionYield (%)Time (h)Purity (%)
Catalyst-free, 100°C78695
FeCl₃/ZnI₂, 60°C92398

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.